molecular formula C15H17N3 B14627038 p-(4-Ethylphenylazo)-N-methylaniline CAS No. 55398-27-1

p-(4-Ethylphenylazo)-N-methylaniline

Cat. No.: B14627038
CAS No.: 55398-27-1
M. Wt: 239.32 g/mol
InChI Key: GEFRFCYQDJSSHP-UHFFFAOYSA-N
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Description

p-(4-Ethylphenylazo)-N-methylaniline (CAS: 55398-27-1) is an azo compound derived from N-methylaniline, characterized by a diazenyl (-N=N-) group linking a 4-ethylphenyl substituent to the para position of the N-methylaniline aromatic ring. This structure confers unique electronic and steric properties, making it relevant in applications such as dyes, sensors, and materials science. Azo compounds are renowned for their vivid coloration due to extended π-conjugation, and the ethyl group in this derivative enhances solubility in non-polar solvents while influencing thermal stability .

Properties

CAS No.

55398-27-1

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

4-[(4-ethylphenyl)diazenyl]-N-methylaniline

InChI

InChI=1S/C15H17N3/c1-3-12-4-6-14(7-5-12)17-18-15-10-8-13(16-2)9-11-15/h4-11,16H,3H2,1-2H3

InChI Key

GEFRFCYQDJSSHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(4-Ethylphenylazo)-N-methylaniline typically involves the diazotization of p-ethylaniline followed by coupling with N-methylaniline. The reaction conditions generally include:

    Diazotization: p-Ethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with N-methylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods: Industrial production of azo compounds often involves similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Azo compounds can undergo oxidation reactions, often leading to the formation of nitro compounds.

    Reduction: Reduction of azo compounds typically results in the formation of amines. Common reducing agents include sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium dithionite (Na2S2O4) in aqueous solution or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives or other substituted products depending on the reagent used.

Scientific Research Applications

Chemistry:

    Dyes and Pigments: p-(4-Ethylphenylazo)-N-methylaniline is used in the synthesis of azo dyes, which are widely used in textile and printing industries due to their bright colors and stability.

    Analytical Chemistry: Azo compounds are used as indicators in various titrations and analytical procedures.

Biology and Medicine:

    Biological Staining: Azo dyes are used in histology and microbiology for staining tissues and microorganisms.

    Pharmaceuticals: Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents.

Industry:

    Plastics and Polymers: Azo compounds are used as colorants in plastics and polymer industries.

    Cosmetics: Used in the formulation of hair dyes and other cosmetic products.

Mechanism of Action

The mechanism of action of p-(4-Ethylphenylazo)-N-methylaniline primarily involves its interaction with molecular targets through the azo linkage. The compound can undergo various chemical transformations, influencing its reactivity and interaction with biological systems. The azo group can be reduced to form amines, which can further interact with cellular components, potentially leading to biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison with Related Compounds

Compound Substituents Key Functional Groups Conjugation Effects
p-(4-Ethylphenylazo)-N-methylaniline 4-Ethylphenyl, N-methyl Azo (-N=N-), Methylamine Extended π-system with ethyl
N-Methylaniline N-methyl Secondary amine Localized conjugation
Aniline None Primary amine Basic aromatic amine
N,N-Dimethylaniline N,N-dimethyl Tertiary amine Reduced nucleophilicity
N-[(3-Methoxyphenyl)methylene]-4-phenyldiazenylaniline 3-Methoxyphenyl, azo Azo, Methoxy, Imine Enhanced electron delocalization
  • Electronic Effects : The azo group in this compound introduces a strong electron-withdrawing effect, shifting absorption spectra compared to N-methylaniline, which lacks conjugation beyond its aromatic ring. This property is critical in dye applications, where absorption maxima determine color .
Thermal and Chemical Stability

Table 2: Thermal Stability and Reactivity

Compound Decomposition Temp. (°C) Reactivity with Oxidizers Solubility in Water
This compound ~250 (estimated) Moderate (azo bond cleavage) Low (non-polar solvents)
Poly(N-methylaniline) 300–350 High (oxidative doping) Insoluble
N-Methylaniline 196 (boiling point) Reactive (forms nitroso derivatives) Slightly soluble
Aniline 184 (boiling point) Highly reactive (oxidation) Slightly soluble
  • Thermal Stability : The azo linkage in this compound is less thermally stable than the bipolaron structure of poly(N-methylaniline), which exhibits higher decomposition temperatures due to polymeric stabilization .
  • Chemical Reactivity : Unlike N-methylaniline, which undergoes N-demethylation under enzymatic conditions (e.g., chloroperoxidase), the azo derivative’s reactivity is dominated by reductive cleavage of the -N=N- bond, yielding aromatic amines .
Toxicity and Environmental Impact
  • However, the azo group may introduce additional risks if metabolized into aromatic amines .

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